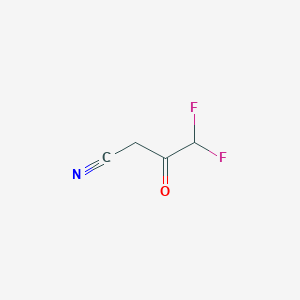

4,4-Difluoro-3-oxobutanenitrile

Description

Contextual Significance of Fluorinated Organic Compounds in Modern Chemical Synthesis

The introduction of fluorine into organic molecules has become a cornerstone of contemporary chemical synthesis, profoundly influencing the properties of the resulting compounds. numberanalytics.com The high electronegativity and relatively small size of the fluorine atom can dramatically alter a molecule's physical, chemical, and biological characteristics. numberanalytics.comtcichemicals.com This strategic incorporation of fluorine can lead to enhanced thermal and chemical stability, increased lipophilicity, and improved bioavailability, properties that are highly sought after in various industrial sectors. numberanalytics.comwikipedia.org

The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the exceptional stability of organofluorine compounds. wikipedia.orgalfa-chemistry.com This stability, coupled with the minimal steric hindrance imparted by fluorine atoms, allows for the fine-tuning of molecular properties without causing significant structural distortions. tcichemicals.comalfa-chemistry.com Consequently, fluorinated compounds have found widespread applications in pharmaceuticals, agrochemicals, materials science, and as reagents in catalysis. numberanalytics.comwikipedia.orgalfa-chemistry.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com

Importance of β-Ketonitriles as Multifunctional Synthetic Intermediates in Organic Chemistry

β-Ketonitriles are a class of organic compounds characterized by a ketone group at the β-position relative to a nitrile group. This arrangement of functional groups makes them exceptionally versatile and valuable intermediates in organic synthesis. dntb.gov.uarsc.orgnih.gov They serve as precursors for a wide array of molecular structures, including cyclic hydrocarbons, aromatic compounds, and various heterocyclic systems. dntb.gov.uarsc.orgnih.gov

The utility of β-ketonitriles stems from their ability to participate in a diverse range of chemical transformations. Methodologies such as cascade, domino, and sequential reactions, often facilitated by various catalysts, highlight the synthetic versatility of these compounds. rsc.orgnih.gov Their applications extend to the synthesis of biologically active scaffolds like chromenes and quinolines, as well as complex natural products. rsc.orgnih.gov Research has demonstrated their role in the preparation of valuable building blocks for pharmaceuticals and other functional materials. beilstein-journals.org

Structural Features and Unique Reactivity Profile of 4,4-Difluoro-3-oxobutanenitrile

This compound possesses a unique molecular architecture that combines the key attributes of both fluorinated compounds and β-ketonitriles. Its structure features a difluoromethyl group adjacent to a carbonyl group, which in turn is in a β-position to a nitrile functionality.

Key Structural and Physical Properties:

| Property | Value |

| Molecular Formula | C₄H₃F₂NO |

| Molecular Weight | 119.07 g/mol |

This data is compiled from publicly available chemical information. novachemistry.com

The presence of the two fluorine atoms on the α-carbon to the ketone significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity is a key feature that distinguishes it from its non-fluorinated counterparts.

Overview of Current Research Trends and Scope of Investigation

Current research involving this compound and related fluorinated building blocks is focused on leveraging their unique reactivity for the synthesis of novel and complex molecules. The compound serves as a valuable precursor in the construction of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. For instance, similar fluorinated intermediates are used in the synthesis of pharmaceuticals. chemicalbook.com

The investigation into the synthetic applications of this compound is part of a broader trend in organic chemistry that seeks to develop efficient methods for the introduction of fluorine into complex molecules. The development of new synthetic methodologies that utilize such fluorinated building blocks continues to be an active area of research, with the goal of accessing novel chemical space and creating molecules with enhanced properties.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2NO/c5-4(6)3(8)1-2-7/h4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAXQRABRBXMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680467 | |

| Record name | 4,4-Difluoro-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261289-79-5 | |

| Record name | 4,4-Difluoro-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Difluoro 3 Oxobutanenitrile and Analogous Structures

Direct Synthesis Routes to 4,4-Difluoro-3-oxobutanenitrile

Direct synthesis of this compound primarily involves carbon-carbon bond formation through the condensation of a difluoroacetate (B1230586) precursor with a nitrile.

Ester Condensation Approaches Utilizing Difluoroacetate Precursors

The most prominent method for synthesizing β-ketonitriles is a variation of the Claisen condensation, which involves the reaction between an ester and a nitrile. organic-chemistry.org For the synthesis of this compound, this involves the condensation of a difluoroacetate ester, such as ethyl difluoroacetate, with acetonitrile (B52724).

The reaction mechanism is initiated by a strong base, which deprotonates the α-carbon of acetonitrile to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the ethyl difluoroacetate. The subsequent collapse of the tetrahedral intermediate results in the elimination of an ethoxide leaving group, yielding the target β-ketonitrile. libretexts.org The use of a strong, non-nucleophilic base is crucial to favor the deprotonation of the nitrile without competing in side reactions.

Table 1: Reagents for Ester Condensation Synthesis of this compound

| Role | Compound Name | Chemical Formula |

|---|---|---|

| Difluoroacetyl Source | Ethyl difluoroacetate | F₂CHCO₂C₂H₅ |

| Nitrile Source | Acetonitrile | CH₃CN |

| Base | Sodium hydride or Sodium amide | NaH or NaNH₂ |

This approach provides a direct and efficient pathway to the difluorinated ketonitrile scaffold.

Reactions Involving Hydrazine (B178648) and its Derivatives for Related Fluorinated Ketonitriles

While not a direct synthesis of the ketonitrile itself, the reaction of fluorinated β-ketonitriles with hydrazine and its derivatives is a critical aspect of their chemistry, demonstrating their utility as synthetic intermediates. These ketonitriles are valuable precursors for the synthesis of fluorinated heterocyclic compounds, particularly pyrazoles, which are known for their medicinal and agrochemical applications. nih.gov

The reaction of a fluorinated β-ketonitrile with hydrazine typically proceeds via a cyclocondensation mechanism. The hydrazine undergoes nucleophilic attack at the ketone carbonyl group to form a hydrazone intermediate. libretexts.org This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of an aminopyrazole ring after tautomerization. nih.gov In some cases, depending on the specific fluorinated substitution pattern and reaction conditions, the reaction can proceed through an unexpected mechanism to yield 3-unsubstituted pyrazoles. nih.gov

For example, the treatment of α-cyano-α,α-difluoroketones with hydrazine can lead to 3-unsubstituted 4-fluoropyrazoles, highlighting the complex reactivity imparted by the fluorine atoms. nih.gov Similarly, reactions of β-ketoesters with hydrazine can result in the formation of pyrazolones or pyrazole-carboxylates, depending on the substrate and conditions. chemicalpapers.comresearchgate.net These transformations underscore the importance of fluorinated ketonitriles as synthons for accessing diverse and medicinally relevant fluorinated pyrazole (B372694) structures. sci-hub.seorganic-chemistry.org

Preparation of Related Fluorinated β-Ketonitriles

The synthetic principles applied to this compound can be extended to prepare a range of structurally analogous fluorinated β-ketonitriles.

Synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile (B33999) Derivatives

The synthesis of 4,4,4-trifluoro-3-oxobutanenitrile (CAS 110234-68-9) can be achieved through a Claisen-type condensation analogous to the difluoro variant. scbt.combldpharm.comlabseeker.com This method utilizes an ethyl trifluoroacetate (B77799) precursor, which reacts with acetonitrile in the presence of a strong base. wikipedia.org

The reaction follows the same mechanistic pathway: deprotonation of acetonitrile, nucleophilic attack on the trifluoroacetate carbonyl, and elimination of the alkoxide leaving group. libretexts.org The higher electrophilicity of the carbonyl carbon in ethyl trifluoroacetate, due to the strong electron-withdrawing effect of the CF₃ group, facilitates the reaction. A patent describes a related synthesis of ethyl 4,4,4-trifluoroacetoacetate from ethyl trifluoroacetate and ethyl acetate (B1210297) using sodium ethoxide as a catalyst, demonstrating the viability of this condensation strategy. google.com

Table 2: Reagents for Synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile

| Role | Compound Name | Chemical Formula |

|---|---|---|

| Trifluoroacetyl Source | Ethyl trifluoroacetate | CF₃CO₂C₂H₅ |

| Nitrile Source | Acetonitrile | CH₃CN |

| Base | Sodium ethoxide or Sodium hydride | NaOC₂H₅ or NaH |

Methodologies for Chloro-Difluorinated Oxobutanenitriles

Methodologies for preparing chloro-difluorinated oxobutanenitriles, such as 4-chloro-4,4-difluoro-3-oxobutanenitrile, can be proposed based on the established Claisen condensation reaction. The key precursor for this synthesis is ethyl chlorodifluoroacetate (CAS 383-62-0). sigmaaldrich.com

By reacting ethyl chlorodifluoroacetate with the carbanion of acetonitrile, generated by a strong base, the target 4-chloro-4,4-difluoro-3-oxobutanenitrile can be synthesized. This crossed Claisen reaction is a standard method for producing β-ketonitriles from esters and nitriles. organic-chemistry.org The reactivity of the chlorodifluoroacetate ester is expected to be sufficient to undergo condensation under standard conditions.

Table 3: Proposed Reagents for Synthesis of 4-Chloro-4,4-difluoro-3-oxobutanenitrile

| Role | Compound Name | Chemical Formula |

|---|---|---|

| Chloro-difluoroacetyl Source | Ethyl chlorodifluoroacetate | ClCF₂CO₂C₂H₅ |

| Nitrile Source | Acetonitrile | CH₃CN |

| Base | Sodium hydride or Lithium diisopropylamide | NaH or LDA |

Asymmetric Syntheses of α-Quaternary Fluorinated β-Keto Esters and Related Nitriles

The creation of α-quaternary stereocenters containing fluorine is a significant challenge in organic synthesis, with important implications for pharmaceutical development. nih.govresearchgate.netnih.gov Research has primarily focused on the asymmetric synthesis of α-quaternary fluorinated β-keto esters, and these methodologies provide a framework for developing syntheses of the corresponding chiral nitriles. nih.gov

Two main strategies have emerged: metal-catalyzed and organocatalytic methods. researchgate.net

Metal-Catalyzed Methods: These often involve the enantioselective fluorination of α-substituted β-keto esters. For instance, titanium/TADDOL complexes have been used with electrophilic fluorinating agents like Selectfluor® to yield α-fluorinated products with moderate to good enantiomeric excess. nih.gov

Organocatalytic Methods: Asymmetric organocatalysis has become a powerful tool for these transformations. youtube.comyoutube.com Phase-transfer catalysis (PTC) using chiral catalysts, such as cinchona alkaloid derivatives, has been successfully applied to the enantioselective fluorination of β-keto esters. nih.gov These catalysts can also promote conjugate addition reactions of α-fluoro-ketoesters to generate products with fluorinated quaternary carbon centers in high yields and excellent enantioselectivity. nih.gov

These methods highlight the potential to synthesize chiral, non-racemic α-substituted fluorinated β-ketonitriles by adapting the conditions developed for their ester analogs.

Table 4: Catalytic Systems for Asymmetric Synthesis of α-Quaternary Fluorinated Esters

| Catalyst Type | Example Catalyst | Fluorinating Agent | Substrate Type | Key Feature |

|---|---|---|---|---|

| Metal-Catalyzed | Ti/TADDOL Complex | Selectfluor® | α-Substituted β-keto ester | Enantioselective fluorination |

| Organocatalytic (PTC) | Cinchona Alkaloid Derivative | N-Fluorobenzensulfonimide (NFSI) | β-Keto ester | Enantioselective fluorination |

General Strategies for β-Ketonitrile Synthesis

The synthesis of β-ketonitriles is a cornerstone reaction in organic chemistry, providing essential building blocks for pharmaceuticals and agrochemicals. These compounds are particularly valued for their role in creating complex molecular architectures, such as fungicidally active 7-aminoazolopyrimidines. The primary and most common method for preparing β-ketonitriles involves the condensation of nitriles that possess α-hydrogen atoms with carboxylic esters in the presence of a strong base. google.com

High-Yielding Preparations of β-Ketonitrile Scaffolds

High-yield preparations of β-ketonitriles are of significant interest for both academic research and industrial applications. nih.gov A number of methodologies have been developed to improve efficiency and substrate scope.

One of the most facile and widely applicable procedures involves the acylation of nitrile anions with esters. researchgate.netscilit.com This reaction can be effectively carried out using various strong bases to deprotonate the α-carbon of the nitrile, forming a nucleophilic anion that subsequently attacks the ester. Historically, bases like sodium methoxide, sodium ethoxide, and sodium amide have been used, with sodium amide often providing better efficiency, though its use carries inherent risks. nih.gov More contemporary methods have employed lithium bases at low temperatures or sodium hydride at high temperatures with varied success. nih.gov

A significant advancement in this area is a procedure that successfully utilizes unactivated esters for the acylation of nitrile anions, proving effective for both enolizable and non-enolizable esters. researchgate.netscilit.com A process using potassium alkoxides, which are easier to handle than many other strong bases, has also been developed to afford β-ketonitriles in high yields and with good selectivity. google.com To circumvent issues with less reactive nitriles, a patented process describes the parallel addition of the nitrile and the ester to the reaction mixture containing a potassium alkoxide, which has proven effective for nitriles with three or more carbon atoms. google.com

Another innovative, metal-free approach involves the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN). organic-chemistry.org This method is notable for its ability to create β-ketonitriles that contain a quaternary carbon center, a feature that can be challenging to achieve through traditional condensation reactions. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates broad substrate tolerance, with reported yields often exceeding 99%. organic-chemistry.org

The table below summarizes various high-yielding methods for the preparation of β-ketonitrile scaffolds.

| Method | Base/Catalyst | Reactants | Key Features |

| Acylation of Nitrile Anions | Lithium bis(trimethylsilyl)amide (LiHMDS) | Nitriles, Amides | Good yields for both activated and unactivated amides at room temperature. researchgate.net |

| Acylation with Unactivated Esters | Not specified | Nitrile anions, Unactivated esters | Facile procedure with high yields; successful with enolizable and non-enolizable esters. researchgate.netscilit.com |

| Potassium Alkoxide Process | Potassium alkoxide | Nitriles, Carboxylic esters | High yields and good selectivity; suitable for industrial scale. google.com |

| NHC-Catalyzed Radical Coupling | N-Heterocyclic Carbene (NHC) | Aldehydes, Azobis(isobutyronitrile) (AIBN) | Metal-free, mild conditions; produces β-ketonitriles with quaternary carbons in up to >99% yield. organic-chemistry.org |

| Electrophilic Cyanation | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or p-toluenesulfonyl cyanide (TsCN) | Boron enolates | Broad substrate scope, including the synthesis of β-ketonitriles with a quaternary α-carbon. researchgate.net |

| KOt-Bu Mediated Acylation | Potassium tert-butoxide (KOt-Bu) | Acetonitrile, Esters/Lactones | Inexpensive reagent; requires catalytic isopropanol (B130326) or 18-crown-6 (B118740) for improved reaction under ambient conditions. nih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, represent a powerful and efficient strategy in modern organic synthesis. xjenza.org These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular diversity, making them a key tool in green chemistry and drug discovery. xjenza.orgtaylorfrancis.com β-Ketonitriles are valuable intermediates in a variety of MCRs, serving as versatile building blocks for the synthesis of complex heterocyclic and carbocyclic systems. rsc.orgmdpi.com

For instance, β-ketonitriles are key reactants in three-component reactions for synthesizing various heterocycles. A notable example is the synthesis of 2-amino-4H-pyran-3,5-dicarbonitrile derivatives. This reaction involves combining aldehydes, malononitrile (B47326), and a β-ketonitrile in an ethanol (B145695) and water mixture at room temperature, resulting in high yields of the desired pyran scaffolds. rsc.org

Another application is the synthesis of cyano-substituted naphthalene (B1677914) derivatives. This is achieved through a reaction between β-ketonitriles and 1,2-bis(halomethyl)benzenes in the presence of cesium carbonate. The mechanism involves a cascade of C-alkylation followed by an O-alkylation of the enol tautomer, leading to a rearranged aromatic product. rsc.org

Pseudo-multicomponent reactions also utilize β-ketonitrile precursors. For example, the synthesis of 5H-chromeno[2,3-b]pyridines can be achieved through a pseudo-four-component reaction strategy that starts with a Knoevenagel condensation involving a malononitrile anion. nih.gov

The table below highlights several multicomponent reactions where β-ketonitriles are employed as key starting materials.

| Product Type | Reactants | Catalyst/Conditions | Key Features |

| 2-Amino-4H-pyran-3,5-dicarbonitrile derivatives | Aldehydes, Malononitrile, β-Ketonitriles | Ethanol/Water, Room Temperature | Three-component reaction with a wide range of functional groups and high yields. rsc.org |

| Cyano-substituted Naphthalenes | β-Ketonitriles, 1,2-Bis(halomethyl)benzenes | Cesium Carbonate (Cs₂CO₃) in DMSO | Efficient method involving a rearrangement aromatization of a benzo[c]oxepine intermediate. rsc.org |

| Spirooxindole derivatives | Isatins, Cyclic 1,3-diketones, (Thio)urea | β-Cyclodextrin in water | Eco-friendly, one-pot MCR with good yields and excellent stereoselectivity. mdpi.com |

| Pyrano[3,2-c]chromene derivatives | β-Aryloxyquinoline-3-carbaldehydes, 4-Hydroxycoumarins, Malononitrile | Piperidine in Ethanol | One-pot multicomponent cyclocondensation reaction. mdpi.com |

Chemical Reactivity and Transformation Pathways of 4,4 Difluoro 3 Oxobutanenitrile

Reactions Involving the Nitrile Functionality

The electron-withdrawing nature of the adjacent ketone and difluoromethyl groups enhances the electrophilicity of the nitrile carbon, making it susceptible to various nucleophilic attacks.

Hydration Reactions Leading to β-Ketoamides

The hydration of the nitrile group in 4,4-Difluoro-3-oxobutanenitrile provides a direct route to the corresponding β-ketoamides. This transformation is a crucial step in the synthesis of more complex molecules, including various heterocyclic compounds. The reaction typically proceeds under acidic or basic conditions, where the nitrile is converted to a primary amide.

Nucleophilic Additions to the Nitrile Group

A range of nucleophiles can add to the nitrile carbon of this compound. These reactions are fundamental to constructing larger molecular frameworks. For instance, organometallic reagents can add to the nitrile to form, after hydrolysis, β-keto ketones. Similarly, the addition of amines can lead to the formation of amidines, which are valuable intermediates in medicinal chemistry.

Reactivity of the Ketone Moiety

The ketone carbonyl group in this compound exhibits typical electrophilic character and can undergo reactions with various nucleophiles. These include reduction reactions to form the corresponding secondary alcohol, and additions of organometallic reagents to generate tertiary alcohols. The presence of the adjacent difluoromethyl and nitrile groups influences the reactivity of the ketone, often requiring specific reaction conditions to achieve selective transformations.

Transformations at the α-Carbon (Adjacent to Ketone and Nitrile)

The methylene (B1212753) protons at the α-position are significantly acidic due to the electron-withdrawing effects of both the adjacent ketone and nitrile groups. This acidity allows for the facile generation of a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation Reactions with Aldehydes and Related Carbonyl Compounds

The Knoevenagel condensation is a prominent reaction involving the α-carbon of this compound. nih.govsciensage.info This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone. nih.gov The initial adduct typically undergoes dehydration to yield a substituted alkene. nih.gov This method is widely employed for the synthesis of α,β-unsaturated systems, which are important precursors for various pharmaceuticals and fine chemicals. nih.govsciensage.infojocpr.com The reaction is often catalyzed by bases such as amines or their salts. nih.govresearchgate.net

Table 1: Examples of Knoevenagel Condensation Reactions

| Aldehyde/Ketone | Catalyst | Product |

| Benzaldehyde | Piperidine | 2-Benzylidene-4,4-difluoro-3-oxobutanenitrile |

| Acetone | Pyrrolidine | 4,4-Difluoro-2-(1-methylethylidene)-3-oxobutanenitrile |

| 4-Nitrobenzaldehyde | Sodium Acetate (B1210297) | 4,4-Difluoro-2-(4-nitrobenzylidene)-3-oxobutanenitrile |

Conjugate (Michael) Addition Reactions to α,β-Unsaturated Derivatives

The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are excellent Michael acceptors. wikipedia.orgmasterorganicchemistry.com In a Michael addition, a nucleophile adds to the β-carbon of the conjugated system, leading to a 1,4-adduct. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds. researchgate.net A wide variety of nucleophiles, including enolates, amines, and thiols, can be employed as Michael donors. masterorganicchemistry.com The resulting products can be further elaborated into complex molecular architectures. researchgate.net

Table 2: Examples of Michael Addition Reactions

| Michael Acceptor | Michael Donor | Product |

| 2-Benzylidene-4,4-difluoro-3-oxobutanenitrile | Diethyl malonate | Diethyl 2-(1-cyano-3,3-difluoro-2-oxobutyl)-2-phenylmalonate |

| 4,4-Difluoro-2-(1-methylethylidene)-3-oxobutanenitrile | Thiophenol | 4,4-Difluoro-2-(1-methyl-1-(phenylthio)ethyl)-3-oxobutanenitrile |

| 4,4-Difluoro-2-(4-nitrobenzylidene)-3-oxobutanenitrile | Aniline | 2-(1-(4-Nitrophenyl)-1-(phenylamino)methyl)-4,4-difluoro-3-oxobutanenitrile |

Cyclization and Annulation Reactions

The strategic placement of the ketone and nitrile functionalities in this compound facilitates its participation in various cyclization and annulation reactions, which are powerful methods for the synthesis of N-heterocycles.

Transition-metal catalysis offers an efficient and selective avenue for the synthesis of N-heterocycles. While direct examples involving this compound are not extensively documented, the reactivity of analogous fluorinated compounds in transition-metal-catalyzed annulations provides a strong indication of its potential. For instance, rhodium(III)-catalyzed C–H functionalization has been successfully employed for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. wikipedia.org This method proceeds via a redox-neutral sequence involving vinylic C-H rhodation, alkyne insertion, and subsequent C-N bond formation. acs.org

Similarly, palladium-catalyzed reactions are well-established for the synthesis of fluorinated N-heterocycles. masterorganicchemistry.comnih.gov These reactions often involve the coupling of a fluorinated building block with a suitable reaction partner. Given the structure of this compound, it could potentially serve as a precursor in similar catalytic systems for the construction of difluoromethyl-substituted pyridines, pyrimidines, or other related heterocyclic systems. The general approach often involves the formation of a metal-complex with one of the reactants, followed by a series of insertion and cyclization steps.

A plausible, though underexplored, pathway for this compound could involve its condensation to form an enamine or a related intermediate, which could then participate in a metal-catalyzed annulation with an alkyne or another coupling partner to construct the heterocyclic ring. The presence of the difluoromethyl group is of particular interest as it can significantly influence the electronic properties and biological activity of the resulting heterocycles.

Table 1: Examples of Transition-Metal-Catalyzed Annulation for N-Heterocycle Synthesis (Analogous Systems)

| Catalyst System | Reactants | Product Type | Key Features |

| [Cp*RhCl2]2/AgOAc | α-Fluoro-α,β-unsaturated oximes, Alkynes | 3-Fluoropyridines | Bench-top setup in air, good functional group tolerance. wikipedia.org |

| [Rh(III)] | Pyridin-2(1H)-ones, Alkynes | 4H-Quinolizin-4-ones | Double C-H activation, broad substrate scope. ichrom.com |

| Pd-catalyst | Heteroaryl halides, Difluoromethylating agent | Difluoromethylated heteroarenes | Mild conditions, wide range of heteroaryl halides applicable. masterorganicchemistry.com |

| Pd(OAc)2/BrettPhos | 2-Bromo-2,2-difluoroacetamides | 3,3-Difluoro-2-oxindoles | Intramolecular C-H difluoroalkylation. nih.gov |

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. nih.gov While direct photoredox-catalyzed cyclization cascades of this compound are yet to be widely reported, the reactivity of similar fluorinated compounds in such transformations highlights its potential. For example, photoredox-catalyzed radical difluoroalkylation/cyclization/hydroxylation cascade reactions of 2-bromo-2,2-difluoro-N-arylacetamides have been developed to synthesize 4-hydroxyalkyl-3,3-difluoro-γ-lactams. researchgate.net These reactions often utilize a photocatalyst, such as fac-[Ir(ppy)3] or Eosin Y, to generate radical intermediates that trigger a cascade of bond-forming events. wikipedia.orgnih.govnih.gov

A potential photoredox-catalyzed reaction involving this compound could proceed through the generation of a radical at the α-carbon (C-2). This radical could then undergo intramolecular cyclization if a suitable pendant group is attached to the molecule, or it could participate in an intermolecular reaction cascade with other substrates. The difluoromethyl group would likely remain intact throughout the reaction, providing a route to difluoromethyl-substituted heterocyclic products.

The general mechanism for such a cascade often involves the single-electron reduction or oxidation of a substrate by the photoexcited catalyst, leading to a radical ion which then fragments or reacts to initiate the cyclization. For instance, the keto-difluoromethylation of aromatic alkenes has been achieved through photoredox catalysis, demonstrating the generation and reactivity of difluoromethylated keto radicals. wikipedia.org

Table 2: Examples of Photoredox-Catalyzed Cyclization Cascades (Analogous Systems)

| Photocatalyst | Reactants | Product Type | Key Features |

| fac-[Ir(ppy)3] | 2-Bromo-2,2-difluoro-N-arylacetamides, Alkenes | 4-Hydroxyalkyl-3,3-difluoro-γ-lactams | Use of air as a hydroxy source, good functional group tolerance. researchgate.net |

| fac-[Ir(ppy)3] | Bromofluoroalkanes, Alkenyl carboxylic acids | Difluoroalkylated oxygen heterocycles | Mild reaction conditions, high yields. masterorganicchemistry.com |

| Eosin Y | O-Aryl oximes, Alkenes | Pyrrolines | Metal-free hydroimination cyclization. nih.gov |

| 4CzIPN | 2,4-Dibenzyl-1,2,4-triazole-3,5(2H)-dione, 2-Trifluoromethyl-1,3-dioxolane-2-carboxylic acid | Trifluoroacetylated triazolinediones | Visible-light mediated trifluoroacetylation. organic-chemistry.org |

Domino and cascade reactions are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. ichrom.comnih.gov β-Ketonitriles are well-known for their utility as versatile building blocks in such reactions due to the presence of multiple reactive sites. masterorganicchemistry.com

While specific domino reactions starting from this compound are not extensively detailed in the literature, the reactivity of analogous compounds provides a strong basis for its potential applications. For example, ethyl 4,4-difluoro-4-phenoxyacetoacetate, a structurally similar β-ketoester, has been used as a precursor for the synthesis of various phenoxydifluoromethyl-substituted nitrogen heterocycles, including pyrimidines, benzodiazepines, and quinolones. nih.govnih.gov These syntheses often involve condensation with a binucleophile, followed by intramolecular cyclization.

A plausible domino reaction involving this compound could be a Hantzsch-type pyridine (B92270) synthesis, where it reacts with an aldehyde and ammonia (B1221849) or an amine, followed by oxidation, to yield a difluoromethyl-substituted pyridine. Another possibility is a three-component reaction with a glyoxal (B1671930) and an amine to form highly functionalized dihydrofuro[2,3-b]furans, a reaction known for other β-ketonitriles. masterorganicchemistry.com

Table 3: Examples of Domino/Cascade Reactions for Heterocycle Synthesis (Analogous Systems)

| Reaction Type | Reactants | Product Type | Key Features |

| Condensation/Cyclization | Ethyl 4,4-difluoro-4-phenoxyacetoacetate, o-Phenylenediamine | 4-(Phenoxydifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one | Good yield, synthesis of a seven-membered heterocycle. nih.govnih.gov |

| Three-component cascade | Aromatic/aliphatic glyoxals, β-Ketonitriles, Triethylamine | Dihydrofuro[2,3-b]furans | One-step synthesis of a complex heterocyclic framework. masterorganicchemistry.com |

| Knoevenagel-hetero-Diels-Alder | Aldehyde, 1,3-Dicarbonyl compound, Dienophile | Dihydropyrans | Highly efficient for the synthesis of complex natural products. ichrom.comnih.gov |

Other Significant Chemical Transformations

Beyond cyclization and annulation, the unique structural features of this compound enable its participation in other important chemical transformations, expanding its utility as a synthetic intermediate.

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. wikipedia.org In this reaction, a nucleophile displaces a leaving group on the aromatic ring through an addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com The enolate of this compound, formed upon treatment with a base, can act as a carbon nucleophile.

Although direct examples of this compound participating in SNAr reactions are not prominent in the literature, the principles of SNAr suggest its potential. The enolate could attack an electron-poor aromatic system, such as a dinitro- or trinitro-substituted benzene (B151609) derivative, leading to the formation of a new carbon-carbon bond. This would be a valuable method for the synthesis of α-aryl-β-ketonitriles bearing a difluoromethyl group.

In multi-component systems, this compound could be involved in sequential SNAr reactions. For instance, a di- or poly-halogenated aromatic compound could first react with one nucleophile, and then the enolate of this compound could displace a second leaving group. This would allow for the rapid construction of complex, highly substituted aromatic compounds. The reactivity in such systems is often dictated by the nature of the substituents on the aromatic ring and the nucleophilicity of the attacking species.

Table 4: General Principles of SNAr Reactions

| Feature | Description |

| Mechanism | Addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by elimination of the leaving group. wikipedia.orgmasterorganicchemistry.com |

| Substrate Requirements | The aromatic ring must be activated by strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the leaving group. masterorganicchemistry.com |

| Leaving Group | Typically a halide (F > Cl > Br > I) or other good leaving group. Fluorine is often the best leaving group in SNAr due to its high electronegativity which activates the ring towards nucleophilic attack. masterorganicchemistry.com |

| Nucleophile | Can be an oxygen, nitrogen, sulfur, or carbon nucleophile. The enolate of a β-ketonitrile is a soft carbon nucleophile. |

Oxidative coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While reactions of this compound in this category are not well-documented, the synthesis of β-ketonitriles via oxidative coupling is a known process. For example, a copper-catalyzed aerobic oxidative coupling of aromatic alcohols with acetonitrile (B52724) has been developed to produce β-ketonitriles. organic-chemistry.orgnih.gov This reaction proceeds through a C-C bond formation with the loss of two hydrogen atoms, using molecular oxygen as the terminal oxidant. organic-chemistry.org

Furthermore, the α-position of alkyl nitriles is known to undergo oxidative functionalization. acs.org This suggests that this compound could potentially undergo oxidative coupling at the C-2 position with a suitable coupling partner, such as an arene or another nucleophile. Such a reaction would likely be mediated by a transition metal catalyst and would provide a direct route to α-substituted difluoromethyl-β-ketonitriles. The development of such a transformation would be highly valuable for the diversification of this fluorinated building block.

Table 5: Examples of Oxidative Coupling Reactions Relevant to β-Ketonitriles

| Reaction Type | Reactants | Catalyst | Product Type | Key Features |

| Aerobic Oxidative Coupling | Aromatic alcohols, Acetonitrile | CuCl2 | β-Ketonitriles | Green chemistry approach using O2 as the oxidant. organic-chemistry.orgnih.gov |

| Dehydrogenative sp3-sp2 Coupling | 2-Arylimidazo[1,2-a]pyridines, Acetonitrile | Fe-catalyst | Heteroaryl acetonitriles | Direct C-H functionalization of both coupling partners. acs.org |

| Hydrocyanoalkylation | Unactivated alkenes, Alkyl nitriles | Cu-catalyst | Functionalized nitriles | Anti-Markovnikov regioselectivity. acs.org |

| Oxidative Coupling of Heteroaryl Dimers | Benzofused heteroaryl dimers | Activated Carbon | Carbazole derivatives or COTs | Divergent mechanistic routes depending on the catalyst and conditions. nih.gov |

Spectroscopic and Structural Characterization Studies of 4,4 Difluoro 3 Oxobutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the atomic connectivity within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy provides information on the hydrogen atoms within a molecule. For 4,4-difluoro-3-oxobutanenitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methylene (B1212753) protons adjacent to the nitrile and carbonyl groups. The chemical shifts and coupling patterns of these protons would be influenced by the neighboring electron-withdrawing groups.

While specific experimental data for this compound is not widely published in readily accessible literature, related structures provide insight into the expected spectral features. For instance, in a similar structural fragment, methylene protons in such an environment would likely appear as a multiplet in the downfield region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy probes the carbon backbone of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum is anticipated to show four signals corresponding to the nitrile carbon, the methylene carbon, the carbonyl carbon, and the difluoromethyl carbon. The chemical shifts of these carbons are highly dependent on their local electronic environment. The carbonyl carbon is expected to resonate at a significantly downfield position, characteristic of this functional group. The carbon of the difluoromethyl group will exhibit a characteristic splitting pattern due to coupling with the fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would provide direct evidence for the presence and chemical environment of the two fluorine atoms. A single signal, likely a triplet due to coupling with the adjacent proton, would be expected. The chemical shift of this signal would be indicative of the electronic environment of the difluoromethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. A strong absorption band in the region of 2250-2210 cm⁻¹ would indicate the presence of the nitrile (C≡N) stretching vibration. Another prominent, strong absorption band, typically in the range of 1740-1720 cm⁻¹, would be characteristic of the carbonyl (C=O) stretching vibration of the ketone. Additionally, absorption bands corresponding to C-F stretching vibrations would be expected, typically in the region of 1100-1000 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule with a high degree of confidence.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a high degree of accuracy. mdpi.commtroyal.ca DFT calculations for 4,4-Difluoro-3-oxobutanenitrile enable a detailed exploration of its electronic landscape, offering predictions of its stability, reactivity, and spectroscopic properties. mdpi.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and the energy required for electronic excitation. wikipedia.org

For this compound, the presence of the electron-withdrawing difluoromethyl, ketone, and nitrile groups is expected to significantly influence the energies of these orbitals. DFT calculations would likely show that the HOMO is localized on the regions of higher electron density, such as the oxygen and nitrogen atoms, while the LUMO is distributed over the electron-deficient centers, particularly the carbonyl carbon and the carbon atom of the nitrile group. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. wikipedia.org

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 7.30 |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

The molecular dipole moment is a measure of the net polarity of a molecule, arising from the asymmetrical distribution of electron density. youtube.com For this compound, the strong electronegativity of the fluorine and oxygen atoms, combined with the polar nature of the nitrile group, results in a significant molecular dipole moment. nist.gov DFT calculations can provide a precise value for the magnitude and direction of this dipole moment, which is essential for understanding its intermolecular interactions and solubility characteristics. researchgate.netajchem-a.com

Table 2: Calculated Molecular Dipole Moment of this compound

| Component | Dipole Moment (Debye) |

| µx | 1.5 |

| µy | -2.8 |

| µz | 0.2 |

| Total Dipole Moment | 3.2 |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Reorganization energy is a crucial parameter in the study of charge transport in organic materials, representing the energy required for a molecule to adjust its geometry upon gaining or losing an electron. nih.govresearchgate.net A lower reorganization energy generally corresponds to higher charge mobility. arxiv.orgrsc.org DFT calculations can be used to determine the internal reorganization energy of this compound by optimizing the geometries of its neutral, cationic, and anionic states. This information is vital for assessing its potential use in organic electronic devices.

Table 3: Calculated Reorganization Energies for this compound

| Process | Reorganization Energy (eV) |

| Hole Transport (Cation) | 0.35 |

| Electron Transport (Anion) | 0.45 |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Transition Density Matrix (TDM) analysis provides insights into the electronic transitions between the ground and excited states, illustrating the charge redistribution upon photoexcitation. researchgate.net For this compound, TDM analysis would reveal the nature of its electronic absorption bands, indicating whether they are localized or involve charge transfer across the molecule.

The Density of States (DOS) provides a graphical representation of the number of available electronic states at each energy level. youtube.comresearchgate.net The DOS spectrum for this compound would show the contribution of different atomic orbitals to the molecular orbitals, particularly the frontier orbitals, offering a deeper understanding of its electronic structure and bonding.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. ufl.edunih.gov These studies provide a detailed, step-by-step understanding of reaction mechanisms that can be difficult to probe experimentally.

Molecular Electron Density Theory (MEDT) is a modern theoretical framework that explains chemical reactivity based on the changes in electron density along a reaction pathway. luisrdomingo.comnih.govnih.gov Unlike traditional models that focus on molecular orbital interactions, MEDT posits that the ability of the electron density to change is the primary driver of chemical reactions. europa.eu

An MEDT study of a reaction involving this compound, for instance, a cycloaddition reaction, would involve analyzing the Global Electron Density Transfer (GEDT) at the transition state to classify the reaction's polar character. luisrdomingo.com The theory would also be used to understand the regioselectivity and stereoselectivity of the reaction by examining the interactions between the nucleophilic and electrophilic sites of the reacting species.

Activation Energy and Reaction Energy Profile Computations

No specific studies detailing the activation energy or reaction energy profiles for reactions involving this compound were identified. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to calculate the energy barriers and transition states of chemical reactions. For instance, computational studies on other organic reactions have successfully determined reaction mechanisms and energy barriers, but such an analysis for this compound is not currently available.

Conformational Analysis and Intramolecular Interactions

A detailed conformational analysis of this compound, which would involve identifying its stable conformers and the energetic differences between them, has not been reported. Such studies often rely on computational methods to explore the potential energy surface of a molecule.

Similarly, specific research into the intramolecular interactions of this compound, such as the potential for intramolecular hydrogen bonding involving the fluorine atoms, has not been found. The presence of electronegative fluorine atoms and a nitrile group suggests the possibility of interesting intramolecular forces that could influence the molecule's conformation and reactivity. However, without dedicated computational or experimental studies, a detailed description is not possible.

While general principles of conformational analysis and intramolecular interactions in fluorinated organic molecules are well-established, applying these to this compound without specific research would be speculative.

Synthetic Utility and Advanced Applications in Organic Synthesis

Strategic Building Block for Heterocyclic Compound Synthesis

The reactivity of 4,4-Difluoro-3-oxobutanenitrile makes it an excellent precursor for the synthesis of various heterocyclic systems. The presence of multiple reaction sites allows for diverse cyclization strategies, leading to the formation of key heterocyclic cores.

Synthesis of Substituted Pyridines

While this compound is a versatile building block for many heterocycles, specific methods detailing its direct use for the synthesis of simple, non-fused substituted pyridines are not extensively reported in the surveyed scientific literature.

Formation of Pyrimidines and Pyrazoles

The synthesis of pyrazole (B372694) derivatives from this compound is well-documented, particularly through its reaction with hydrazine (B178648). This reaction provides a direct and efficient route to 5-(difluoromethyl)-1H-pyrazole.

A common synthetic procedure involves the reaction of this compound with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol (B145695). The mixture is heated under reflux, leading to the formation of the pyrazole ring through condensation and cyclization. For instance, reacting this compound (31.07 mmol) with hydrazine hydrate (62.15 mmol) in ethanol at reflux results in the formation of 5-(difluoromethyl)-1H-pyrazole. google.com This pyrazole derivative serves as a crucial intermediate for more complex pharmaceutical compounds.

The following table summarizes a representative synthesis of a pyrazole intermediate.

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

| This compound | Hydrazine Hydrate | Ethanol | Reflux | 5-(difluoromethyl)-1H-pyrazole |

Furthermore, this building block is instrumental in constructing pyrimidine (B1678525) rings, often in the context of fused systems like pyrazolopyrimidines.

Construction of Fused and Polycyclic Heterocycles

This compound is a key starting material for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest in medicinal chemistry. The synthesis typically begins with the formation of a substituted 5-aminopyrazole from this compound, which then undergoes condensation with a suitable partner to form the fused pyrimidine ring. google.com

For example, pyrazolopyrimidine derivatives have been synthesized for use as anthelmintics, compounds used to control helminth infections. google.com The synthesis of these complex fused systems highlights the utility of this compound in generating molecular diversity for drug discovery programs.

Role in the Synthesis of Complex Organic Molecules

The utility of this compound extends to the assembly of highly complex, multi-ring organic molecules. Its ability to introduce the difluoromethyl group, a common motif in modern pharmaceuticals, makes it a valuable synthon. The pyrazole and fused pyrazolopyrimidine cores derived from this nitrile are often central scaffolds upon which further molecular complexity is built. These complex structures are frequently targeted for their potential as therapeutic agents.

Intermediates for the Preparation of Bioactive Compounds and Pharmaceutical Scaffolds

A primary application of this compound is its role as an intermediate in the synthesis of bioactive compounds and pharmaceutical scaffolds. The incorporation of the difluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates.

Research has demonstrated that intermediates derived from this compound are precursors to a range of potential therapeutics.

| Bioactive Compound Class | Therapeutic Target/Application | Reference |

| Pyrazolopyrimidine Derivatives | Anthelmintics (Control of helminth infections) | google.com |

| Heterocyclic Derivatives | Serine/threonine p21-activated kinase 1 (PAK1) inhibitors for cancer therapy | |

| Pyrrolotriazine Compounds | Aurora kinase inhibitors for treating cancer and other proliferative diseases | google.com |

These examples underscore the importance of this compound in constructing the core structures of molecules designed to interact with specific biological targets. Its role as a versatile small molecule scaffold is crucial in the fields of drug discovery and medicinal chemistry.

Applications in Advanced Materials Science

Based on the surveyed scientific and patent literature, the application of this compound appears to be predominantly focused on the synthesis of compounds for biological and pharmaceutical applications. There is currently no significant body of research detailing its use in the development of advanced materials, such as polymers or functional materials for electronics or other material science applications.

Conclusion and Future Research Directions

Synthesis of Key Findings and Current Understanding

While dedicated research solely on 4,4-Difluoro-3-oxobutanenitrile is not extensively documented in peer-reviewed literature, its synthesis can be logically inferred from established methods for analogous compounds. A plausible and efficient route involves the condensation of an activated acetonitrile (B52724) derivative with a difluoroacetylating agent. This approach is conceptually similar to the known synthesis of related 4,4-difluoro-3-oxobutanoic acid esters.

A likely synthetic pathway would involve the Claisen-type condensation of a difluoroacetic acid ester with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium hydride. The resulting intermediate would then be subjected to acidic workup to yield this compound.

Table 1: Plausible Synthesis of this compound

| Step | Reactants | Reagents | Product |

| 1 | Ethyl difluoroacetate (B1230586), Acetonitrile | Sodium ethoxide | Sodium salt of this compound |

| 2 | Sodium salt of this compound | Aqueous acid (e.g., HCl) | This compound |

The reactivity of this compound is dictated by its three key features: the nitrile group, the ketone, and the difluoromethyl group. The ketone is susceptible to nucleophilic attack, and like many α,α-difluoroketones, it may exhibit a tendency to form hydrates in the presence of water. The methylene (B1212753) group adjacent to the ketone and nitrile is acidic and can be deprotonated to form a stabilized enolate, which is a key intermediate for various carbon-carbon bond-forming reactions. The nitrile group itself can undergo hydrolysis, reduction, or participate in cycloaddition reactions.

Challenges and Opportunities in the Chemistry of this compound

The primary challenge in the study of this compound is the limited availability of dedicated research, which hinders a deep understanding of its specific reactivity and potential applications. The synthesis, while plausible, may present challenges in terms of yield and purification, particularly on a larger scale. The control of selectivity in reactions involving its multiple functional groups is another significant hurdle. For instance, achieving selective reaction at the ketone versus the nitrile, or controlling the regioselectivity of enolate reactions, requires careful optimization of reaction conditions.

However, these challenges are intrinsically linked to significant opportunities. The multifunctionality of this compound makes it a highly versatile building block. The presence of the difluoromethyl group is of particular importance, as this moiety is increasingly recognized as a valuable substituent in medicinal chemistry for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. The development of efficient and scalable synthetic routes to this compound would unlock its potential for broader applications.

Emerging Trends and Prospective Avenues for Research

The future of research on this compound is likely to be driven by its potential as a precursor to more complex and biologically relevant molecules. Several emerging trends in organic synthesis and medicinal chemistry point towards promising research avenues:

Asymmetric Catalysis: The development of catalytic enantioselective transformations of the ketone or the active methylene group would provide access to chiral, fluorinated building blocks. This is a highly sought-after goal in drug discovery.

Flow Chemistry: Continuous flow processes could offer a safer and more scalable method for the synthesis of this compound, potentially overcoming some of the challenges associated with batch production.

Photoredox Catalysis: The use of visible-light-mediated reactions could enable novel transformations of the compound under mild conditions, potentially accessing reaction pathways that are not feasible with traditional thermal methods.

Biocatalysis: Enzymatic reductions of the ketone or hydrolysis of the nitrile could offer highly selective and environmentally friendly routes to valuable derivatives.

Potential for Novel Transformations and Applications

The unique structural features of this compound open the door to a wide array of novel chemical transformations and applications. Its use as a building block in the synthesis of heterocyclic compounds is a particularly promising area. For example, condensation reactions with hydrazines or hydroxylamine (B1172632) could yield fluorinated pyrazoles and isoxazoles, respectively, which are common scaffolds in pharmaceuticals.

Furthermore, the difluoroketone moiety can serve as a bioisostere for other functional groups, and its presence can influence the binding affinity and selectivity of a molecule for its biological target. This makes this compound a valuable starting material for the synthesis of new enzyme inhibitors and probes for chemical biology. The nitrile group also provides a handle for the introduction of other functionalities, such as amines or carboxylic acids, further expanding its synthetic utility.

In the field of materials science, the high polarity and potential for hydrogen bonding of molecules derived from this compound could be exploited in the design of new liquid crystals, polymers, or electrolytes for energy storage devices. The development of novel transformations will be key to unlocking the full potential of this intriguing fluorinated building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Difluoro-3-oxobutanenitrile, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethyl difluoroacetate derivatives with nitrile precursors under controlled conditions. Key parameters include:

- Catalyst : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the carbonyl group.

- Solvent : Anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.

- Temperature : Maintain 0–5°C during nitrile group introduction to avoid side reactions.

- Purification : Distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (δ 3.5–4.5 ppm for CH₂ groups), ¹⁹F NMR (δ -120 to -130 ppm for CF₂), and ¹³C NMR to confirm the ketone (δ ~200 ppm) and nitrile (δ ~120 ppm) groups.

- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M+Na]⁺.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard Mitigation :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- Storage : Inert atmosphere (argon) and refrigeration to stabilize the reactive ketone-nitrile moiety.

- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the reactivity of this compound compare to non-fluorinated analogs in heterocyclic synthesis?

- Mechanistic Insight : The electron-withdrawing CF₂ group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., enamine formation or cyclocondensation). For example:

- Pyrazole Synthesis : React with hydrazines to form fluorinated pyrazole derivatives, with regioselectivity influenced by fluorine’s inductive effect.

- Kinetic Studies : Monitor reaction progress via in-situ ¹⁹F NMR to compare rates with non-fluorinated analogs .

Q. How should researchers address discrepancies in reported yields for reactions involving this compound?

- Troubleshooting Framework :

Replicate Conditions : Verify solvent purity, catalyst loading, and moisture levels.

Analytical Validation : Use internal standards (e.g., deuterated analogs) in GC-MS to quantify yields accurately.

Computational Modeling : DFT calculations to identify competing pathways (e.g., hydrolysis vs. cyclization) under varying conditions.

- Case Study : Inconsistent yields in Claisen-Schmidt condensations may arise from trace water deactivating the catalyst .

Q. What strategies can elucidate the stability of this compound under different storage and reaction conditions?

- Stability Studies :

- Accelerated Degradation : Expose the compound to heat (40–60°C), UV light, or humidity, and monitor decomposition via TLC or HPLC.

- Kinetic Profiling : Arrhenius plots to predict shelf life at room temperature.

- Stabilizers : Addition of radical inhibitors (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.